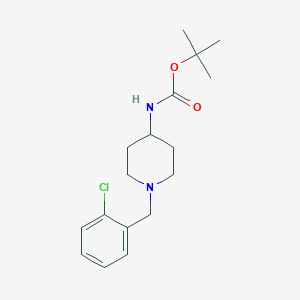
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25ClN2O2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 324.85 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of MAP Kinase Inhibitors : A study by Chung et al. (2006) describes the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for treating rheumatoid arthritis and psoriasis. Key steps include a tandem Heck-lactamization, N-oxidation, and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide, demonstrating the chemical versatility of tert-butyl piperidinyl derivatives in pharmaceutical synthesis (Chung et al., 2006).
Process Development for Lymphocyte Inhibitors : Li et al. (2012) report on the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The synthesis involves a one-pot, two-step sequence, highlighting the compound's role in producing medically significant agents (Li et al., 2012).
Hydrogen Bond Studies in Crystal Structures : Research by Baillargeon et al. (2014) on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveals insights into hydrogen bonds between carbamate and amide groups. The study's findings contribute to understanding molecular interactions and structural properties in chemical compounds (Baillargeon et al., 2014).
Applications in Organic Synthesis
Synthesis of Secondary Amines : A novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, described by Grehn and Ragnarsson (2002), allows the stepwise synthesis of secondary aliphatic amines. This demonstrates the utility of tert-butyl carbamate derivatives in synthesizing complex organic molecules (Grehn & Ragnarsson, 2002).
Characterization and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. This study illustrates the potential biomedical applications of tert-butyl carbamate derivatives (Sanjeevarayappa et al., 2015).
Lewis Pair Reactivity : Uhl et al. (2016) explored the use of tert-butyl piperidine derivatives in the activation of C-H bonds, demonstrating their potential as active Lewis pairs in chemical reactions (Uhl et al., 2016).
Larvicidal Activity Studies : Oikawa et al. (1994) researched the larvicidal activity of tert-butyl derivatives against the rice stem borer, indicating the role of these compounds in pest control (Oikawa et al., 1994).
Crystallography and Molecular Structure
Crystal Structure Analysis : Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate by Baillargeon et al. (2017) reveals insights into the molecular structure and interactions within crystals of tert-butyl carbamate derivatives (Baillargeon et al., 2017).
NMR and Crystal Studies : Shanthi et al. (2020) conducted NMR and crystal studies on tert-butyl carbazates, highlighting the importance of these compounds in understanding molecular conformation and geometry in solid and liquid states (Shanthi et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antimicrobial activity against multidrug-resistant gram-positive bacteria .
Mode of Action
A related compound has been shown to induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential bacterial processes such as energy production and nutrient uptake .
Result of Action
A related compound has been shown to have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Propriétés
IUPAC Name |
tert-butyl N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAOIKJWASPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)
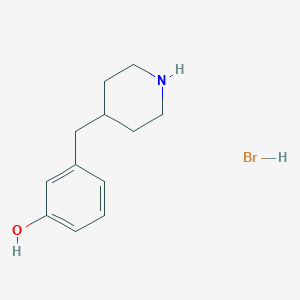
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B2824922.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)
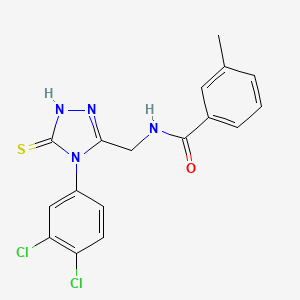
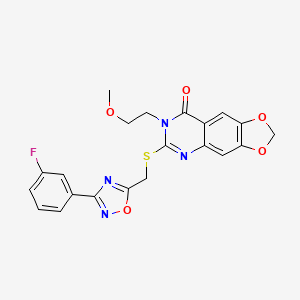


![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)

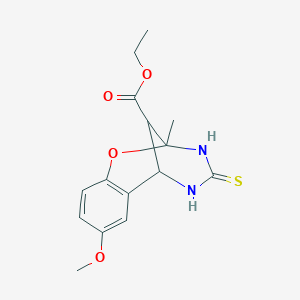
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)